

Spectroscopic Data of *cis*-1,4-Diacetoxy-2-butene: A Technical Guide

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Compound of Interest

Compound Name: *cis*-1,4-Diacetoxy-2-butene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ***cis*-1,4-Diacetoxy-2-butene**, a valuable intermediate in organic synthesis. The following sections detail its Proton Nuclear Magnetic Resonance (^1H NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of ***cis*-1,4-Diacetoxy-2-butene** provides key insights into its molecular structure. The chemical shifts and coupling constants are summarized in the table below.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃ (Acetyl)	~2.05	Singlet	N/A
-CH ₂ - (Methylene)	~4.65	Doublet	~4.5
=CH- (Olefinic)	~5.75	Triplet	~4.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Due to the symmetry of the *cis*-isomer, the two methyl groups of the acetate moieties are chemically equivalent, resulting in a single signal. Similarly, the two methylene groups and the two olefinic protons each produce a single, characteristic signal.

Experimental Protocol: ^1H NMR Spectroscopy

A general procedure for obtaining a ^1H NMR spectrum of a liquid organic compound like **cis-1,4-Diacetoxy-2-butene** is as follows:

- **Sample Preparation:** A small amount of the neat liquid sample is dissolved in a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- **Instrumentation:** The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Data Acquisition:** The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse experiment is typically performed to acquire the ^1H NMR spectrum. The number of scans can be varied to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the signals are integrated to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

The IR spectrum of **cis-1,4-Diacetoxy-2-butene** reveals the presence of key functional groups. The major absorption bands are detailed in the table below.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3020	C-H stretch	Olefinic (=C-H)
~2950	C-H stretch	Aliphatic (-CH ₃)
~1740	C=O stretch	Ester (C=O)
~1650	C=C stretch	Alkene (C=C)
~1230	C-O stretch	Ester (C-O)

The strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group. The peaks in the 3000 cm⁻¹ region distinguish between the olefinic and aliphatic C-H stretching vibrations.

Experimental Protocol: IR Spectroscopy

For a liquid sample such as **cis-1,4-Diacetoxy-2-butene**, the IR spectrum is typically obtained using the following method:

- **Sample Preparation:** A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
- **Instrumentation:** The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **cis-1,4-Diacetoxy-2-butene**. The key peaks observed in the electron ionization (EI) mass

spectrum are listed below. While a full, detailed spectrum with relative intensities is not readily available in public databases, the most significant fragments for the isomeric "But-2-ene-1,4-diyl diacetate" are noted.^[1]

m/z	Proposed Fragment
172	$[M]^+$ (Molecular Ion)
112	$[M - \text{CH}_3\text{COOH}]^+$
70	$[M - \text{CH}_3\text{COOH} - \text{CH}_2\text{CO}]^+$
43	$[\text{CH}_3\text{CO}]^+$ (Base Peak)

The molecular ion peak at m/z 172 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the loss of neutral molecules such as acetic acid (CH_3COOH) and ketene (CH_2CO), as well as the formation of the stable acetyl cation (CH_3CO^+), which is often the base peak in the spectra of acetate esters.

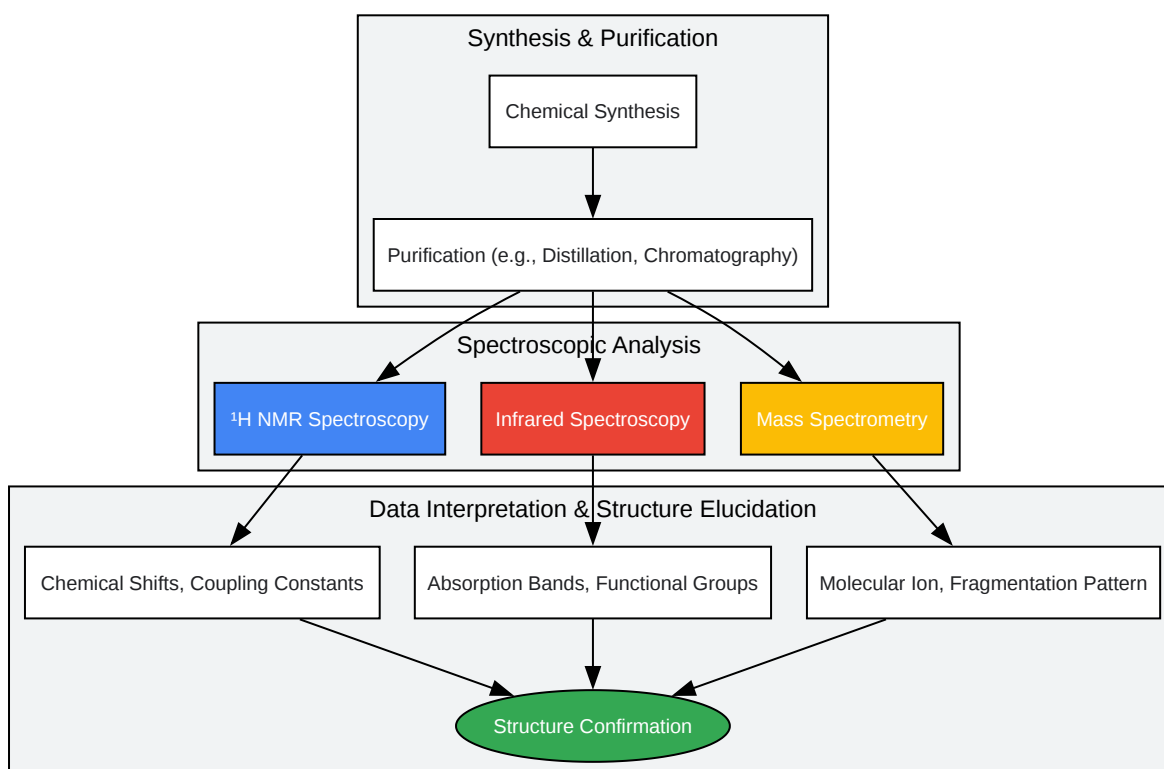
Experimental Protocol: Mass Spectrometry

A general procedure for obtaining an EI mass spectrum of a volatile liquid like **cis-1,4-Diacetoxy-2-butene** is as follows:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through direct injection.
- **Ionization:** The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic identification and characterization of a chemical compound like **cis-1,4-Diacetoxy-2-butene** is illustrated in the diagram below.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. eng.uc.edu [eng.uc.edu]
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